2-Chloroethylbeta-D-glucopyranoside

Description

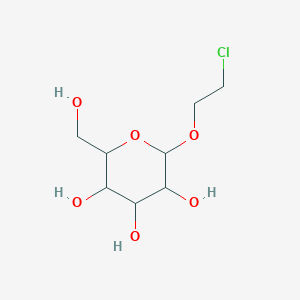

2-Chloroethyl β-D-glucopyranoside is a synthetic glycoside characterized by a β-D-glucopyranosyl unit linked to a 2-chloroethyl aglycone.

Properties

IUPAC Name |

2-(2-chloroethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO6/c9-1-2-14-8-7(13)6(12)5(11)4(3-10)15-8/h4-8,10-13H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXKZHNKPKZLRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Koenigs-Knorr Glycosylation

The Koenigs-Knorr reaction, a classical method for glycoside synthesis, employs glycosyl halides and alcohols in the presence of silver-based promoters. For 2-chloroethyl-β-D-glucopyranoside, peracetylated glucopyranosyl bromide serves as the donor, reacting with 2-chloroethanol under anhydrous conditions.

Procedure :

- Donor Preparation : Peracetylation of D-glucose using acetic anhydride and pyridine yields β-D-glucopyranose pentaacetate. Bromination at the anomeric position with hydrogen bromide in acetic acid generates the glycosyl bromide.

- Glycosylation : The bromide is reacted with 2-chloroethanol in dichloromethane, catalyzed by silver oxide (Ag₂O) or silver triflate (AgOTf). The reaction proceeds via an SN2 mechanism, favoring β-configuration due to neighboring group participation from the C2 acetyl group.

- Deprotection : Basic hydrolysis (e.g., sodium methoxide) removes acetyl groups, yielding the free glycoside.

Yield : 30–45% after purification by silica gel chromatography.

Key Considerations :

Trichloroacetimidate Method

Glycosyl trichloroacetimidates, activated by Lewis acids, offer superior anomeric control compared to halides. This method is advantageous for acid-sensitive substrates.

Procedure :

- Imidate Formation : β-D-Glucopyranose is converted to its trichloroacetimidate derivative using trichloroacetonitrile and a base (e.g., DBU).

- Coupling : 2-Chloroethanol is added with boron trifluoride diethyl etherate (BF₃·Et₂O) as the catalyst. The reaction proceeds via an oxocarbenium ion intermediate, with β-selectivity enforced by the C2 participating group.

- Deprotection : Zemplén deacetylation with sodium methoxide yields the final product.

Lewis Acid-Catalyzed Glycosylation

Lewis acids such as tin(IV) chloride (SnCl₄) or trimethylsilyl triflate (TMSOTf) facilitate glycosylation under mild conditions.

Procedure :

- Donor Activation : Perbenzylated glucopyranosyl fluoride is prepared using diethylaminosulfur trifluoride (DAST).

- Reaction : 2-Chloroethanol is added with SnCl₄ in dichloromethane at -15°C. The fluoride’s leaving group ability and the Lewis acid’s coordination to the alcohol ensure β-selectivity.

- Deprotection : Hydrogenolysis (H₂/Pd-C) removes benzyl groups.

Yield : 35–48% after HPLC purification.

Enzymatic Synthesis Approaches

β-Glucosidase-Mediated Transglycosylation

β-Glucosidases, typically used for glycoside hydrolysis, can synthesize glycosides under reverse hydrolysis or kinetically controlled conditions.

Procedure :

- Substrate Preparation : A high concentration of D-glucose and 2-chloroethanol is dissolved in citrate buffer (pH 5.0).

- Enzyme Addition : Crude β-glucosidase from Aspergillus niger is introduced, and the mixture is incubated at 50°C for 24–48 hours.

- Product Isolation : Ethanol precipitation and size-exclusion chromatography isolate the glycoside.

Yield : <20%, limited by equilibrium constraints.

Protecting Group Strategies

Acetyl and Benzyl Groups

- Acetylation : Provides steric protection and directs β-selectivity during glycosylation. Removed via Zemplén conditions.

- Benzylation : Offers stability under acidic conditions. Requires hydrogenolysis for deprotection.

Comparison :

| Protecting Group | Stability | Deprotection Method | β-Selectivity Influence |

|---|---|---|---|

| Acetyl | Moderate | Basic hydrolysis | High (C2 participation) |

| Benzyl | High | Hydrogenolysis | Low |

Analytical and Purification Techniques

Chromatographic Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloroethylbeta-D-glucopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by nucleophilic anions such as azide (N3-), thiocyanate (NCS-), acetate (AcS-), and benzoate (BzO-).

Base-Catalyzed Reactions: Reaction with a base can lead to the formation of spiro-internal glycosides.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include triphenylphosphine, carbon tetrachloride, and various nucleophilic anions . Reaction conditions typically involve room temperature and the presence of an acid or base catalyst .

Major Products

Major products formed from the reactions of this compound include substituted glycosides and spiro-internal glycosides .

Scientific Research Applications

2-Chloroethylbeta-D-glucopyranoside has several scientific research applications, including:

Chemistry: It is used as a glycosylating agent for the preparation of various glycoconjugates.

Biology: It is employed in the study of glycosylation processes and the synthesis of glycosylated derivatives.

Industry: It is used in the production of cosmetics and preservatives due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-Chloroethylbeta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can undergo glycosylation reactions, leading to the formation of glycosylated derivatives that exhibit biological activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 2-chloroethyl β-D-glucopyranoside with structurally or functionally related glycosides, focusing on substituent effects, applications, and biological activities.

Structural and Functional Group Analysis

*Calculated based on formula (C₈H₁₅ClO₆).

Key Observations:

- Electron-Withdrawing vs. Donor Groups: The chloroethyl group’s electronegativity may slow glycosidic bond hydrolysis compared to methyl or ethyl groups, as seen in nitrophenyl glycosides, where the nitro group accelerates hydrolysis via transition-state stabilization .

- Lipophilicity : Chloroethyl and aryl groups (e.g., 4-methylumbelliferyl) increase lipophilicity, enhancing membrane permeability compared to methyl glycosides .

Cytotoxicity and Cell Cycle Effects ()

Epipodophyllotoxin derivatives like VP-16-213 (ethylidene glucoside) and VM-26 (thenylidene glucoside) exhibit potent cytotoxicity by inhibiting topoisomerase II, causing G2-phase arrest. In contrast, the epiaglycone derivative (lacking the sugar moiety) arrests cells in mitosis via microtubule disruption. The chloroethyl group in 2-chloroethyl β-D-glucopyranoside may confer intermediate properties, balancing solubility and target affinity .

Enzymatic Substrate Utility

- 4-Methylumbelliferyl β-D-glucopyranoside is a high-efficiency substrate for β-glucosidase, releasing fluorescent 4-methylumbelliferone upon hydrolysis .

- 4-Nitrophenyl β-D-glucopyranoside is used in colorimetric assays, with the nitro group acting as a leaving group. The chloroethyl analog may exhibit slower hydrolysis rates due to reduced leaving-group ability .

Biological Activity

2-Chloroethylbeta-D-glucopyranoside (CEBG) is a chemical compound that has garnered attention for its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article explores the biological activity of CEBG, focusing on its mechanisms of action, applications in research, and relevant case studies.

This compound is characterized by the presence of a chloroethyl group attached to a glucopyranoside moiety. This structure allows it to interact with various biological systems, primarily through enzymatic hydrolysis that releases the active chloroethyl group.

The biological activity of CEBG is primarily attributed to its hydrolysis by enzymes that recognize glucosides. This reaction leads to the release of the chloroethyl group, which can interact with cellular components and influence various biological pathways. The following table summarizes key mechanisms involved in its action:

| Mechanism | Description |

|---|---|

| Enzymatic Hydrolysis | CEBG acts as a substrate for glucosidases, leading to the release of chloroethyl. |

| Cellular Interaction | The released chloroethyl can alkylate cellular components, potentially affecting cell signaling and metabolism. |

| Antitumor Activity | Preliminary studies suggest that CEBG may have antitumor properties through apoptosis induction in cancer cells. |

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Effects : Studies have shown that CEBG can induce apoptosis in various cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections .

- Enzyme Modulation : CEBG has been used to study carbohydrate metabolism and enzyme interactions, providing insights into metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of CEBG:

- Antitumor Activity : A study investigated the effects of CEBG on chronic lymphocytic leukemia (CLL) cells. The results indicated that CEBG could enhance apoptosis when combined with other therapeutic agents like cladribine .

- Antimicrobial Activity : Research on related compounds has shown that chlorinated glucosides can exhibit increased bioactivity due to their structural modifications. This suggests that CEBG may also possess significant antimicrobial properties .

- Metabolic Studies : CEBG has been utilized in research focused on carbohydrate metabolism, highlighting its role as a substrate for specific enzymes involved in metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.